molecular formula C12H13ClO3 B6249857 ethyl 4-(4-chlorophenyl)-2-oxobutanoate CAS No. 83402-92-0

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Cat. No.: B6249857
CAS No.: 83402-92-0
M. Wt: 240.7
InChI Key:
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Description

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-2-oxobutanoic acid.

    Reduction: Ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The chlorophenyl group can interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-2-oxobutanoate
  • Ethyl 4-(4-fluorophenyl)-2-oxobutanoate
  • Ethyl 4-(4-methylphenyl)-2-oxobutanoate

Uniqueness

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from its analogs.

Properties

CAS No.

83402-92-0

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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